Icmt-IN-44

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

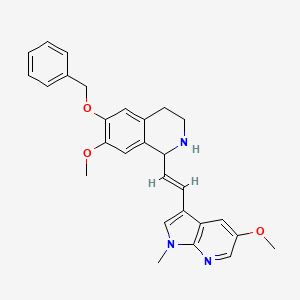

Icmt-IN-44 is a potent inhibitor of isoprenylcysteine carboxyl methyltransferase, an enzyme involved in the post-translational modification of proteins such as Ras. This compound has shown significant potential in scientific research, particularly in the field of cancer treatment due to its ability to modulate the Ras signaling pathway .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Icmt-IN-44 involves the preparation of methylated tetrahydropyranyl derivatives. The key steps include the formation of the tetrahydropyranyl ring and subsequent methylation. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing quality control measures to maintain consistency in production .

Analyse Des Réactions Chimiques

Types of Reactions: Icmt-IN-44 primarily undergoes substitution reactions due to the presence of reactive functional groups. These reactions are facilitated by the use of specific reagents and conditions that promote the substitution of atoms or groups within the molecule .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include organic solvents, acids, and bases. The reaction conditions often involve controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed: The major products formed from the reactions involving this compound are typically derivatives of the original compound, with modifications to specific functional groups. These derivatives are often studied for their potential biological activity and therapeutic applications .

Applications De Recherche Scientifique

Icmt-IN-44 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the inhibition of isoprenylcysteine carboxyl methyltransferase and its effects on protein modification. In biology, it is used to investigate the role of the Ras signaling pathway in cell proliferation and cancer development. In medicine, this compound has shown promise as a potential therapeutic agent for the treatment of cancers that involve mutations in the Ras protein. In industry, it is used in the development of new drugs and therapeutic strategies .

Mécanisme D'action

Icmt-IN-44 exerts its effects by inhibiting the activity of isoprenylcysteine carboxyl methyltransferase. This enzyme is responsible for the methylation of the carboxyl group of isoprenylated cysteine residues in proteins. By inhibiting this enzyme, this compound disrupts the post-translational modification of proteins such as Ras, leading to the mislocalization of these proteins and the interruption of signaling pathways that control cell growth and division .

Comparaison Avec Des Composés Similaires

Similar Compounds: Some similar compounds to Icmt-IN-44 include cysmethynil and other indole-based small-molecular inhibitors of isoprenylcysteine carboxyl methyltransferase .

Uniqueness: this compound is unique due to its high potency and specificity as an inhibitor of isoprenylcysteine carboxyl methyltransferase. It has shown greater effectiveness in inhibiting this enzyme compared to other similar compounds, making it a valuable tool in scientific research and a promising candidate for therapeutic development .

Propriétés

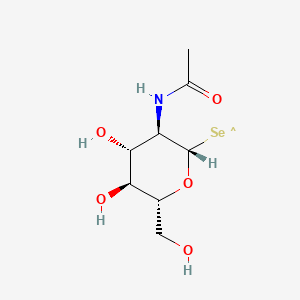

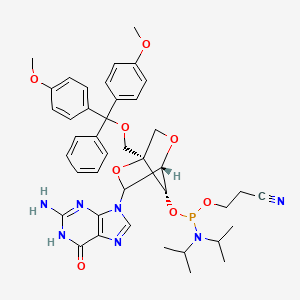

Formule moléculaire |

C24H33NO |

|---|---|

Poids moléculaire |

351.5 g/mol |

Nom IUPAC |

N-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]-3-propan-2-ylaniline |

InChI |

InChI=1S/C24H33NO/c1-19(2)20-9-8-12-22(17-20)25-15-13-24(21-10-6-5-7-11-21)14-16-26-23(3,4)18-24/h5-12,17,19,25H,13-16,18H2,1-4H3 |

Clé InChI |

IPYFQOFBEXGHTQ-UHFFFAOYSA-N |

SMILES canonique |

CC(C)C1=CC(=CC=C1)NCCC2(CCOC(C2)(C)C)C3=CC=CC=C3 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[1-[(7-ethyl-6-oxo-5H-1,5-naphthyridin-3-yl)methyl]-3,6-dihydro-2H-pyridin-4-yl]-N-methylpyridine-2-carboxamide](/img/structure/B12376753.png)

![2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)benzoic acid;N-[2-(2,5-dioxopyrrol-1-yl)ethyl]acetamide;perchlorate](/img/structure/B12376779.png)